1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer research.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using reagents like carbon dioxide.
Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl ester group, often using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential as an inhibitor of various enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester involves inhibition of specific molecular targets. For example, it has been shown to inhibit FGFRs by binding to the ATP-binding site of the receptor, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester include other pyrrolopyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
1H-Pyrrolo[3,2-b]pyridine derivatives: These compounds have a similar structure but with a different arrangement of the pyrrole and pyridine rings.
1H-Pyrrolo[2,3-c]pyridine derivatives: These compounds have a different fusion pattern of the pyrrole and pyridine rings.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-5-7-14(8-6-13)26(23,24)21-12-10-15-16(9-11-20-17(15)21)18(22)25-19(2,3)4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYRGLDFVYXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.